molecular formula C16H13BrFN5O B2969989 N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291858-27-9

N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2969989
CAS RN: 1291858-27-9
M. Wt: 390.216
InChI Key: BLUORFNMVYREFH-UHFFFAOYSA-N
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Description

“N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound that contains several functional groups. It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also contains an amide group (carboxamide), a bromophenyl group, and a fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the bromophenyl and fluorophenyl groups, and the amide group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the bromophenyl and fluorophenyl groups might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with complex structures, including triazoles and carboxamides, are synthesized through various chemical reactions. For instance, the synthesis of related compounds often involves the condensation of specific isocyanates with amines, followed by cyclization processes. These synthetic pathways are crucial for developing pharmacologically active molecules, including potential antitumor agents and antimicrobial agents. The crystal structure analysis of these compounds provides insights into their molecular configurations, which is essential for understanding their interaction mechanisms with biological targets (Hao et al., 2017).

Biological Activities and Applications

Several structurally related compounds exhibit significant biological activities, such as antitumor, antimicrobial, and antipathogenic properties. For example, certain triazole derivatives have been identified for their potential antitumor activities through the inhibition of cancer cell proliferation. This highlights the potential use of these compounds in developing new therapeutic agents for cancer treatment (Lu et al., 2017). Additionally, the antimicrobial and antipathogenic activities of thiourea derivatives have been investigated, demonstrating significant effects against various bacterial strains, including those capable of forming biofilms. This suggests potential applications in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Mechanism of Action

Target of Action

The primary target of N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is Indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is an enzyme that plays a crucial role in the immune response and is a potential target for the next generation of cancer immunotherapies .

Mode of Action

N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide interacts with IDO1, inhibiting its function . The compound binds to IDO1, preventing it from catalyzing the oxidation of indoleamine, a critical step in the kynurenine pathway .

Biochemical Pathways

The inhibition of IDO1 affects the kynurenine pathway, which is involved in the metabolism of the essential amino acid tryptophan . By inhibiting IDO1, the compound prevents the conversion of tryptophan into kynurenine, leading to an accumulation of tryptophan and a decrease in kynurenine . This can have downstream effects on various biological processes, including immune response and cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability . Structural modifications were made to improve the cellular activity and pharmacokinetic properties of the compound, including the extension of the side chain of the core molecule . This resulted in a potent IDO1 inhibitor that demonstrated significant in vivo target inhibition .

Result of Action

The molecular and cellular effects of N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide’s action include the inhibition of IDO1, leading to an altered balance of tryptophan and kynurenine . This can affect various cellular processes, including immune response and cell proliferation . In a human SK-OV-3 ovarian xenograft tumor mouse model, the compound demonstrated significant (51%) in vivo target inhibition on IDO1 .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be a drug .

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrFN5O/c17-11-5-3-4-10(8-11)9-19-16(24)14-15(22-23-21-14)20-13-7-2-1-6-12(13)18/h1-8,14-15,20-23H,9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVPFJHSVWOIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2C(NNN2)C(=O)NCC3=CC(=CC=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-bromophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

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